4-Cyano-2-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related benzaldehyde derivatives often involves methods such as nucleophilic substitution reactions where the fluorine atom in fluorobenzaldehydes is substituted with different groups under various conditions, including convection heating and microwave irradiation (Nurkenov et al., 2013). Additionally, synthesis approaches can include reactions starting from chlorobenzaldehyde derivatives using potassium fluoride in the presence of specific catalysts and conditions to introduce the fluorine atom into the benzaldehyde structure (Yoshida & Kimura, 1988).
Molecular Structure Analysis
Molecular structure analysis of benzaldehyde derivatives, such as 4-fluorobenzaldehyde, through techniques like gas electron diffraction and microwave spectroscopy, supported by ab initio calculations, reveals that these molecules typically exhibit planar structures with specific bond lengths and angles characteristic of their functional groups (Samdal et al., 1997). These structural details are crucial for understanding the chemical behavior and reactivity of 4-Cyano-2-fluorobenzaldehyde.
Chemical Reactions and Properties
Chemical transformations of fluorobenzaldehyde derivatives involve various reactions, including the formation of Schiff bases through reactions with amino acids in refluxing ethanol, as well as nucleophilic substitution reactions that demonstrate the reactivity of the fluorine atom and the formyl group in these compounds (Ye et al., 2007). Such reactions are fundamental in synthesizing a wide range of organic molecules, highlighting the versatility of 4-Cyano-2-fluorobenzaldehyde in organic synthesis.
Physical Properties Analysis
The physical properties of benzaldehyde derivatives, including 4-Cyano-2-fluorobenzaldehyde, can be influenced by their molecular structure. Studies on similar compounds, such as 4-fluorobenzaldehyde, using spectroscopic and theoretical methods, have provided insights into properties like hydrogen bonding in the liquid phase, which affects boiling points, solubility, and other physical characteristics (Ribeiro-Claro et al., 2002).
Scientific Research Applications
Application 1: Three-Component Condensation
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Cyano-2-fluorobenzaldehyde is used in a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . This reaction is significant due to its efficiency and environmental friendliness .
- Methods of Application : The reaction involves β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines in a ratio of 1:1:2. The reactions were conducted in acetonitrile at reflux temperature for 6 hours .
- Results or Outcomes : The reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution . In the case of 3-oxopropanenitrile bearing the 6-amino-1,3-dimethyluracil moiety, the reaction is not accompanied by fluorine substitution in the Knoevenagel adduct, and the Michael addition of a secondary amine occurs followed by oxidation .
Application 2: Synthesis of Schiff Base Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 4-Cyano-2-fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . Some of these compounds have antimicrobial properties .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves a condensation reaction .
- Results or Outcomes : The Schiff base compounds synthesized using 4-Cyano-2-fluorobenzaldehyde have been found to have antimicrobial properties .
Application 3: Synthetic Intermediate
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Cyano-2-fluorobenzaldehyde can be used as a synthetic intermediate . The fluorine in the compound can be replaced via an oxidation reaction .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves an oxidation reaction .
- Results or Outcomes : The use of 4-Cyano-2-fluorobenzaldehyde as a synthetic intermediate allows for the synthesis of a variety of compounds .
Application 4: Antibacterial Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Schiff base compounds derived from 4-Cyano-2-fluorobenzaldehyde have been recognized as anti-hyperglycemic and anti-tuberculosis agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of Schiff base compounds .
- Results or Outcomes : The Schiff base compounds synthesized using 4-Cyano-2-fluorobenzaldehyde have been found to have anti-hyperglycemic and anti-tuberculosis properties .
Application 5: Production of Fluorine-Containing Agricultural Chemicals or Pharmaceuticals
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 4-Cyano-2-fluorobenzaldehyde is used as an intermediate in the production of fluorine-containing agricultural chemicals or pharmaceuticals . These fluorine-containing compounds have been positively studied due to their excellent pharmacological or physiological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves a reaction with a metal fluoride in the presence of a catalyst .
- Results or Outcomes : The use of 4-Cyano-2-fluorobenzaldehyde allows for the production of fluorine-containing agricultural chemicals or pharmaceuticals in good yield on an industrial scale .
Application 6: Synthesis of α-Arylidene-β-ketonitriles
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Cyano-2-fluorobenzaldehyde is used in the synthesis of α-arylidene-β-ketonitriles . These compounds are important α,β-unsaturated compounds obtained via the Knoevenagel condensation reaction .
- Methods of Application : The reaction involves β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines in a ratio of 1:1:2 . The reactions were conducted in acetonitrile at reflux temperature for 6 hours .
- Results or Outcomes : The α-arylidene-β-ketonitriles synthesized using 4-Cyano-2-fluorobenzaldehyde have been recognized as anti-hyperglycemic and anti-tuberculosis agents .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
4-Cyano-2-fluorobenzaldehyde is a useful synthetic intermediate and its potential applications in the synthesis of various Schiff base compounds and other derivatives could be explored further. It could also be interesting to investigate its potential applications in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals .
properties
IUPAC Name |
3-fluoro-4-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUSGWCFSXQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382463 | |
Record name | 4-Cyano-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluorobenzaldehyde | |
CAS RN |
105942-10-7 | |
Record name | 3-Fluoro-4-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105942-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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